molecular formula C9H18N2O2 B1522560 (S)-2-Aminomethyl-1-boc-azetidine CAS No. 1007873-90-6

(S)-2-Aminomethyl-1-boc-azetidine

Cat. No.: B1522560
CAS No.: 1007873-90-6
M. Wt: 186.25 g/mol
InChI Key: XTIGSUFOTRCYOO-ZETCQYMHSA-N
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Description

“(S)-2-Aminomethyl-1-boc-azetidine”, also known as Boc-Azetidine-2-carboxylic acid, is a chemical compound that belongs to the class of boc-protected amino acids. It has a molecular weight of 186.25 .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl (2S)-2-(aminomethyl)-1-azetidinecarboxylate . The InChI code is 1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1 .


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . It should be stored at refrigerator temperatures (2-8°C) .

Scientific Research Applications

Synthetic Utility and Medicinal Chemistry Applications

Azetidines, including derivatives like (S)-2-Aminomethyl-1-boc-azetidine, have garnered attention for their synthetic versatility and medicinal chemistry applications. Their incorporation as amino acid surrogates, potential in peptidomimetic and nucleic acid chemistry, and utility in catalytic processes highlight their importance. These compounds serve as critical intermediates for constructing strained compounds, facilitating ring-opening and expansion reactions, which are pivotal for developing pharmacologically active molecules (Vishu Mehra, I. Lumb, A. Anand, & Vipan Kumar, 2017).

Modular Synthesis of Azetidines

A notable application involves the strain-release-driven homologation of boronic esters, where this compound derivatives play a crucial role. This methodology enables the modular synthesis of azetidines, exploiting the high ring strain of azabicyclo[1.1.0]butane. This approach provides a pathway to synthesize azetidine-containing pharmaceuticals efficiently, such as cobimetinib, demonstrating the compound's significance in drug development (Alexander Fawcett, A. Murtaza, Charlotte H. U. Gregson, & V. Aggarwal, 2019).

Bioisosteric Modification and Drug Discovery

In drug discovery, the exploration of 3-aminoazetidines, achieved through bioisosteric modification of 3-α-oxyazetidine, underscores the strategic importance of this compound derivatives. This exploration led to the identification of novel compounds with potential as broad-spectrum antidepressants, highlighting the role of such derivatives in modulating neurotransmitter reuptake activities (Minsoo Han, Chiman Song, Nakcheol Jeong, & H. Hahn, 2014).

Synthetic Methods and Strategies

Further research demonstrates the compound's utility in the development of new synthetic methods and strategies. For instance, the radical addition of α-xanthyl ketones to Boc-protected azetine, followed by ammonia treatment, enables the synthesis of pyrroles with a protected aminomethyl group. This method underscores the versatility of this compound in synthesizing functionalized heterocycles, essential for pharmaceutical research (Songzhe Han & S. Zard, 2014).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIGSUFOTRCYOO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680172
Record name tert-Butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007873-90-6
Record name tert-Butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Aminomethyl-1-Boc-azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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